molecular formula C19H13NO2 B5845882 2-(Dibenzofuran-3-yliminomethyl)phenol

2-(Dibenzofuran-3-yliminomethyl)phenol

Cat. No.: B5845882
M. Wt: 287.3 g/mol
InChI Key: VVBSVUJQQVRPHO-UHFFFAOYSA-N
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Description

2-(Dibenzofuran-3-yliminomethyl)phenol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a dibenzofuran moiety linked to a phenol group through an iminomethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of diarylether derivatives to form the dibenzofuran core . The iminomethyl group can be introduced through a condensation reaction between an aldehyde and an amine, followed by the attachment of the phenol group.

Industrial Production Methods

Industrial production of 2-(Dibenzofuran-3-yliminomethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzofuran-3-yliminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate, chromium trioxide.

    Reducing Agents: Sodium borohydride.

    Electrophilic Substitution: Various electrophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(Dibenzofuran-3-yliminomethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The dibenzofuran moiety provides structural stability and contributes to the compound’s overall biological activity .

Properties

IUPAC Name

2-(dibenzofuran-3-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-17-7-3-1-5-13(17)12-20-14-9-10-16-15-6-2-4-8-18(15)22-19(16)11-14/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSVUJQQVRPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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